- Preparation of aromatic heterocyclic compound containing tricyclic structure and application in treatment of PD-1/PD-L1 signaling pathway related diseases, China, , ,
Cas no 97456-81-0 (1-Bromo-3-iodo-2-methylbenzene)

97456-81-0 structure
Nombre del producto:1-Bromo-3-iodo-2-methylbenzene
Número CAS:97456-81-0
MF:C7H6BrI
Megavatios:296.931013584137
MDL:MFCD07780672
CID:801117
PubChem ID:13417169
1-Bromo-3-iodo-2-methylbenzene Propiedades químicas y físicas
Nombre e identificación
-
- 1-Bromo-3-iodo-2-methylbenzene
- Benzene,1-bromo-3-iodo-2-methyl-
- 2-BROMO-6-IODOTOLUENE
- Benzene, 1-bromo-3-iodo-2-methyl-
- DAHKMTOSYFBPOX-UHFFFAOYSA-N
- 1-bromo-3-iodo-2-methyl-benzene
- AS03373
- SY065795
- AB0053482
- Z5420
- ST24021257
- 1-Bromo-3-iodo-2-methylbenzene (ACI)
- MFCD07780672
- AS-20100
- DB-126854
- EN300-3536589
- DTXSID70540165
- SCHEMBL7610994
- CS-0030482
- AKOS015834925
- 97456-81-0
-
- MDL: MFCD07780672
- Renchi: 1S/C7H6BrI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
- Clave inchi: DAHKMTOSYFBPOX-UHFFFAOYSA-N
- Sonrisas: BrC1C(C)=C(I)C=CC=1
Atributos calculados
- Calidad precisa: 295.87000
- Masa isotópica única: 295.86976g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 94.9
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 0
- Recuento de constructos de variantes mutuas: nothing
- Carga superficial: 0
Propiedades experimentales
- PSA: 0.00000
- Logp: 3.36210
1-Bromo-3-iodo-2-methylbenzene Información de Seguridad
1-Bromo-3-iodo-2-methylbenzene Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Bromo-3-iodo-2-methylbenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A102842-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 97% | 1g |
$8.0 | 2024-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-1g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 1g |
¥46.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-10G |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£443.00 | 2023-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-500g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 500g |
¥9366.00 | 2024-04-23 | |
Enamine | EN300-3536589-0.1g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.1g |
$23.0 | 2025-03-18 | |
Enamine | EN300-3536589-0.25g |
1-bromo-3-iodo-2-methylbenzene |
97456-81-0 | 95.0% | 0.25g |
$33.0 | 2025-03-18 | |
Key Organics Ltd | AS-20100-0mg |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£835.00 | 2023-09-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067404-25g |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | 98% | 25g |
¥787.00 | 2024-04-23 | |
Key Organics Ltd | AS-20100-1MG |
1-Bromo-3-iodo-2-methylbenzene |
97456-81-0 | >98% | 0mg |
£37.00 | 2023-04-19 | |
Alichem | A013032895-500mg |
2-Bromo-6-iodotoluene |
97456-81-0 | 97% | 500mg |
$782.40 | 2023-08-31 |
1-Bromo-3-iodo-2-methylbenzene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
1.2 Reagents: NanO 2 Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; 5 °C → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; 0 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Potassium iodide Solvents: Water ; 95 °C; 0 °C; rt
Referencia
- Preparation of 4-(furan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives and use thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Referencia
- Novel tricyclic aromatic heterocyclic compound as PD-1/PD-L1 inhibitor, and preparation and pharmaceutical composition thereof, China, , ,
Métodos de producción 4
Condiciones de reacción
Referencia
- Novel, Self-Assembling Dimeric Inhibitors of Human β TryptaseJournal of Medicinal Chemistry, 2020, 63(6), 3004-3027,
Métodos de producción 5
Condiciones de reacción
Referencia
- Cofluorons and methods of making and using them, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile , Water ; 10 min, 0 - 5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C; 30 min, 0 - 5 °C
1.3 Reagents: Potassium iodide Solvents: Water ; 0 - 5 °C; rt
1.4 Reagents: Sodium sulfite Solvents: Water ; cooled
Referencia
- Novel tricyclic aromatic heterocyclic compound, preparation method therefor, pharmaceutical composition and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Monomers capable of dimerizing in an aqueous solution, and methods of use, World Intellectual Property Organization, , ,
1-Bromo-3-iodo-2-methylbenzene Raw materials
1-Bromo-3-iodo-2-methylbenzene Preparation Products
1-Bromo-3-iodo-2-methylbenzene Literatura relevante
-
1. CLXIII.—The influence of substitution in the nucleus on the rate of oxidation of the side-chain. II. Oxidation of the halogen derivatives of tolueneJulius Berend Cohen,James Miller J. Chem. Soc. Trans. 1904 85 1622
97456-81-0 (1-Bromo-3-iodo-2-methylbenzene) Productos relacionados
- 1072812-69-1(7-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1524-94-3(Dexamethasone Acetate Impurity E)
- 33390-63-5(3-(5-Chloro-pyridin-2-ylamino)-propionic acid)
- 75092-34-1(4-Iodo-1-methyl-3-nitro-1H-pyrazole)
- 1704295-43-1(4-(2-Methyl-1,3-thiazol-5-yl)but-3-en-2-amine)
- 104958-71-6(Leucokinin III)
- 898775-79-6(Ethyl 4-oxo-4-4-(piperidinomethyl)phenylbutyrate)
- 1375472-25-5(2-(propan-2-yl)-6-(trifluoromethyl)morpholine-3-thione)
- 1961612-85-0(1-(4-Amino-2-fluoro-5-methoxyphenyl)-N,N-dimethyl-4-piperidinamine)
- 2227878-83-1(rac-(1R,2R)-2-(3-nitro-1H-pyrazol-4-yl)cyclopropylmethanamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:97456-81-0)1-Bromo-3-iodo-2-methylbenzene

Pureza:99%
Cantidad:100g
Precio ($):420.0